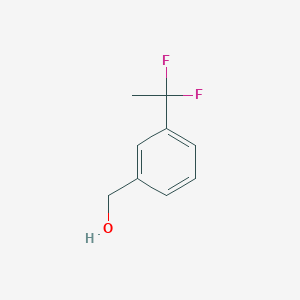
Benzenemethanol, 3-(1,1-difluoroethyl)-
Overview
Description
“Benzenemethanol, 3-(1,1-difluoroethyl)-” is a chemical compound with the molecular formula C9H10F2O and a molecular weight of 172.17 . It is used as an intermediate in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “Benzenemethanol, 3-(1,1-difluoroethyl)-” consists of a benzene ring attached to a methanol group, with a 1,1-difluoroethyl group attached to the third carbon of the benzene ring .Scientific Research Applications
Synthesis and Characterization
Benzenemethanol derivatives, including those with difluoroethyl groups, are significant in synthetic chemistry for constructing complex molecules. For instance, a natural product with biological activity was synthesized starting from a dimethoxyphenyl methanol derivative, demonstrating the utility of benzenemethanol structures in synthesizing biologically relevant compounds (Akbaba et al., 2010). Similarly, the development of new fluorine-containing polyethers was achieved by reacting a highly fluorinated monomer with diphenols, leading to the creation of soluble, hydrophobic, low dielectric polyethers, showcasing the potential of benzenemethanol derivatives in materials science (Fitch et al., 2003).
Catalysis
In catalysis, benzenemethanol derivatives serve as intermediates or catalyst components. Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols using phenyl-substituted benzenemethanol derivatives resulted in high yields of regio- and stereoisomers, highlighting the role of these compounds in facilitating selective organic reactions (Zhang & Widenhoefer, 2008).
Materials Science
In materials science, benzenemethanol derivatives contribute to the development of novel materials with unique properties. Hydroxymethyl-functionalized polyimides were synthesized using monomers derived from benzenemethanol, which could be further modified to attach organic dyes, illustrating the adaptability of benzenemethanol structures in creating functional materials with specific properties (Wright et al., 2005).
Safety And Hazards
The safety data sheet for “Benzenemethanol, 3-(1,1-difluoroethyl)-” indicates that it is harmful if swallowed or inhaled and causes serious eye irritation . It also provides a list of precautionary statements, including recommendations for handling and storage, personal protective equipment, and first aid measures .
properties
IUPAC Name |
[3-(1,1-difluoroethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETWVVGIVDAJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanol, 3-(1,1-difluoroethyl)- | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

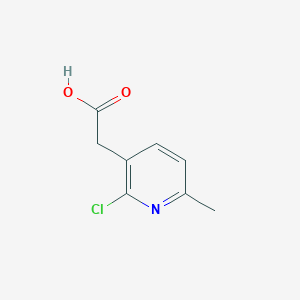
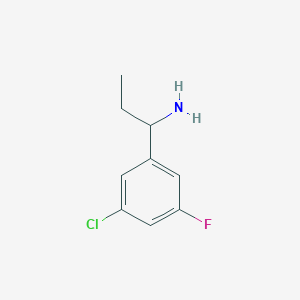

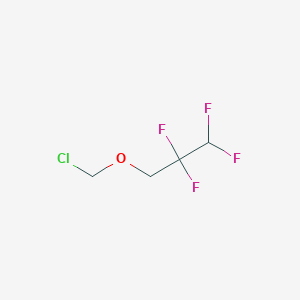
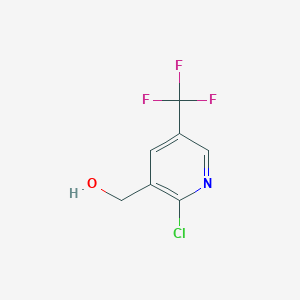

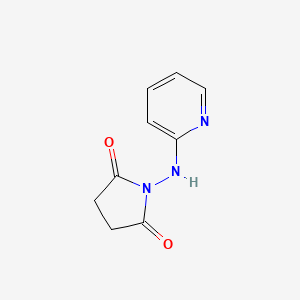
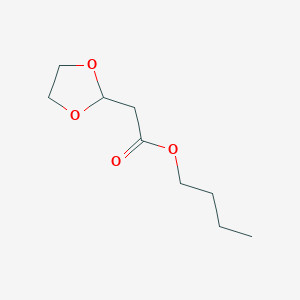
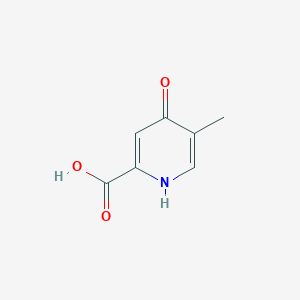

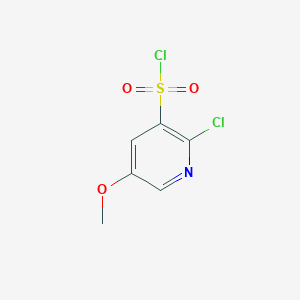
![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)

